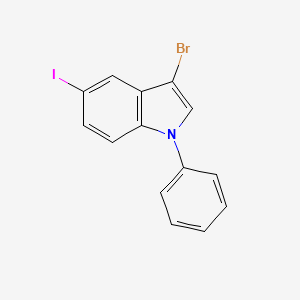
3-Bromo-5-iodo-1-phenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-iodo-1-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine and iodine atoms at the 3rd and 5th positions, respectively, on the indole ring, along with a phenyl group at the 1st position. These substitutions confer unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-1-phenyl-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by selective bromination and iodination. The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring .
For the bromination step, N-bromosuccinimide (NBS) is often used as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like chloroform at room temperature . Iodination can be achieved using iodine monochloride (ICl) or iodine in the presence of a strong oxidizing agent like nitric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-iodo-1-phenyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted indoles, biaryl compounds, and indole derivatives with different functional groups, which can be further utilized in pharmaceutical and material science research .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-iodo-1-phenyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-iodo-1-phenyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s halogen atoms can enhance its binding affinity and specificity to these targets, leading to modulation of biological pathways . For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or disrupt protein-protein interactions by binding to key interface regions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1-phenyl-1H-indole: Lacks the iodine atom at the 5th position, which may affect its reactivity and biological activity.
5-Iodo-1-phenyl-1H-indole: Lacks the bromine atom at the 3rd position, leading to different chemical and biological properties.
1-Phenyl-1H-indole: Lacks both halogen atoms, resulting in significantly different reactivity and applications.
Uniqueness
3-Bromo-5-iodo-1-phenyl-1H-indole is unique due to the presence of both bromine and iodine atoms, which confer distinct electronic and steric effects. These effects can enhance the compound’s reactivity in chemical reactions and its binding affinity in biological systems, making it a valuable tool in various research fields .
Eigenschaften
Molekularformel |
C14H9BrIN |
|---|---|
Molekulargewicht |
398.04 g/mol |
IUPAC-Name |
3-bromo-5-iodo-1-phenylindole |
InChI |
InChI=1S/C14H9BrIN/c15-13-9-17(11-4-2-1-3-5-11)14-7-6-10(16)8-12(13)14/h1-9H |
InChI-Schlüssel |
KTACDLHZUXEVMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C3=C2C=CC(=C3)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


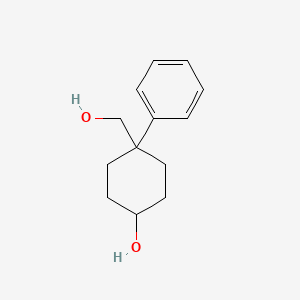

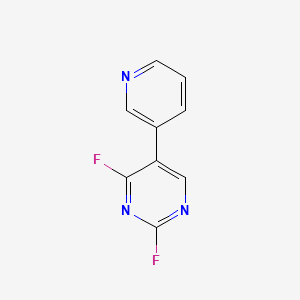
![13-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one](/img/structure/B15245537.png)
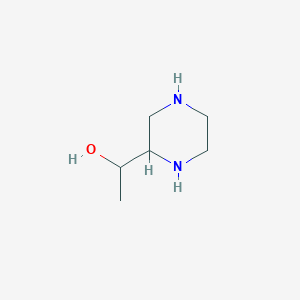
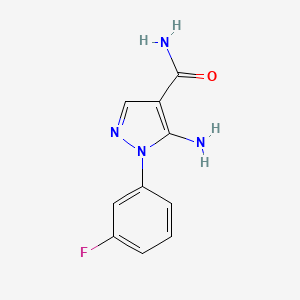

![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carboxylic acid](/img/structure/B15245569.png)
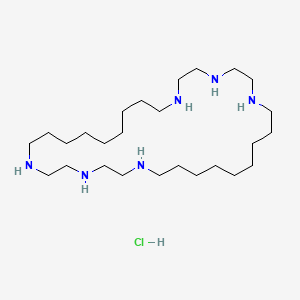
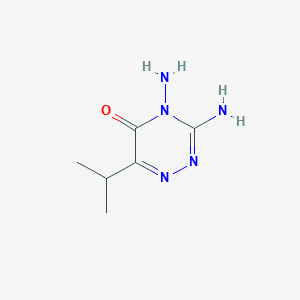
![(2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine](/img/structure/B15245596.png)
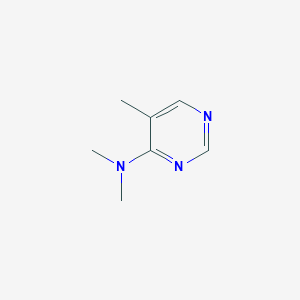

![N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15245605.png)
